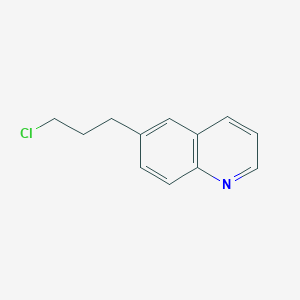

6-(3-Chloro-propyl)-quinoline

Description

Significance of the Quinoline (B57606) Nucleus in Chemical Research

The quinoline nucleus is a prominent scaffold in medicinal chemistry and drug discovery. researchgate.netorientjchem.org Its versatile structure allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govrsc.org Quinoline-based compounds have been investigated for their potential as antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and antiviral agents. orientjchem.orgnih.govresearchgate.net The ability to modify the quinoline core with various functional groups enables researchers to fine-tune the biological and chemical properties of the resulting molecules, making it a "privileged scaffold" in the development of new therapeutic agents. researchgate.netnih.gov The presence of the nitrogen atom in the heterocyclic ring system imparts unique chemical reactivity and allows for interactions with biological targets. orientjchem.orgresearchgate.net

Overview of the Quinoline Scaffold as a Framework for Advanced Chemical Exploration

The quinoline scaffold serves as a fundamental building block for the creation of more complex molecules with specific functions. evitachem.comafjbs.com Its planar and aromatic nature, combined with the potential for substitution at multiple positions, provides a versatile platform for chemical exploration. researchgate.netorientjchem.org Researchers utilize the quinoline framework to design and synthesize novel compounds with tailored electronic, steric, and pharmacokinetic properties. researchgate.netresearchgate.net The introduction of different substituents, such as the 3-chloropropyl group in 6-(3-chloro-propyl)-quinoline, can significantly influence the compound's reactivity and potential applications. evitachem.com For instance, the chloro-propyl side chain can participate in nucleophilic substitution reactions, allowing for the attachment of other functional groups. evitachem.com This adaptability makes the quinoline scaffold a valuable tool in fields ranging from medicinal chemistry to materials science. numberanalytics.comafjbs.com

Historical Context of Quinoline Synthesis and Academic Research

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A few years later, in 1842, Charles Gerhardt obtained a compound he named "Chinolein" through the distillation of quinine (B1679958) with a strong base. wikipedia.org One of the earliest and most well-known methods for synthesizing quinolines is the Skraup synthesis, developed in 1880, which involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.com Over the years, numerous other synthetic methods have been developed, including the Doebner-von Miller, Combes, and Friedländer syntheses, each offering different routes to substituted quinolines. wikipedia.orgiipseries.org This rich history of synthesis has paved the way for extensive academic research into the properties and applications of a vast number of quinoline derivatives. numberanalytics.comresearchgate.net

Chemical Profile of 6-(3-Chloro-propyl)-quinoline

The compound 6-(3-Chloro-propyl)-quinoline is a halogenated heterocyclic compound. evitachem.com Its structure features a quinoline ring system with a three-carbon chain containing a chlorine atom attached to the sixth position. evitachem.com

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

| Classification | Halogenated heterocyclic compound |

This data is based on available chemical information for 6-(3-Chloro-propyl)-quinoline. evitachem.com

Synthesis of 6-(3-Chloro-propyl)-quinoline

The synthesis of 6-(3-chloro-propyl)-quinoline can be achieved through several synthetic pathways common in quinoline chemistry. These methods often involve either the construction of the quinoline ring with the desired substituent already in place or the modification of a pre-existing quinoline molecule.

Common synthetic strategies include:

Alkylation: A primary method involves the alkylation of a suitable quinoline precursor. For instance, a quinoline derivative with a reactive group at the 6-position can be reacted with a 3-chloropropyl halide. evitachem.com

Cyclization Reactions: Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Combes reactions can be adapted to produce 6-substituted quinolines by using appropriately substituted anilines as starting materials. numberanalytics.com

Chlorination: Another approach involves the chlorination of a precursor molecule, such as 6-(3-hydroxypropyl)-quinoline, using a chlorinating agent like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom onto the propyl side chain. evitachem.com

The choice of synthetic route can depend on the availability of starting materials, desired yield, and the specific isomeric purity required.

Chemical Reactions and Reactivity

The chemical behavior of 6-(3-chloro-propyl)-quinoline is dictated by its two main functional components: the quinoline ring and the chloro-propyl side chain.

Nucleophilic Substitution: The chlorine atom on the propyl group is a leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups by reacting the compound with different nucleophiles. evitachem.com

Electrophilic Aromatic Substitution: The quinoline nucleus itself can undergo electrophilic aromatic substitution. The position of substitution on the ring is influenced by the directing effects of the existing propyl group and the nitrogen atom in the heterocyclic ring. evitachem.com

Research and Applications

The compound 6-(3-chloro-propyl)-quinoline is primarily used as an intermediate in chemical synthesis and as a building block in scientific research. evitachem.com Its derivatives are subjects of investigation in several areas:

Medicinal Chemistry: Due to the known biological activities of many quinoline derivatives, compounds synthesized from 6-(3-chloro-propyl)-quinoline are explored for their potential pharmacological properties, including antibacterial, antimalarial, and anticancer activities. evitachem.comorientjchem.org

Biological Research: It can be used as a chemical probe to investigate biological processes and enzyme mechanisms due to its ability to interact with macromolecules. evitachem.com

Organic Synthesis: It serves as a versatile intermediate for the creation of more complex organic molecules. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

6-(3-chloropropyl)quinoline |

InChI |

InChI=1S/C12H12ClN/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7H2 |

InChI Key |

SYCDNYIRBKTXCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCCCl)N=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 6 3 Chloro Propyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System.numberanalytics.comnih.gov

The quinoline ring system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, exhibits a rich and complex reactivity profile towards both electrophiles and nucleophiles. numberanalytics.com The presence of the nitrogen atom significantly influences the electron distribution within the aromatic system, directing the course of substitution reactions. numberanalytics.com

Influence of the Chloro-propyl Substituent on Aromatic Ring Reactivity

The 3-chloropropyl group at the 6-position of the quinoline ring primarily exerts an electronic effect on the reactivity of the aromatic system. As an alkyl group, it is generally considered to be weakly electron-donating through an inductive effect. This can subtly influence the regioselectivity of electrophilic substitution reactions.

Electrophilic substitution on the unsubstituted quinoline ring typically occurs at the 5- and 8-positions of the benzene portion of the molecule. numberanalytics.comuop.edu.pkorientjchem.org The nitrogen atom deactivates the pyridine ring towards electrophilic attack. researchgate.netarsdcollege.ac.in The presence of the alkyl substituent at the 6-position would be expected to further activate the benzene ring, although the precise directing effects would depend on the specific reaction conditions and the nature of the electrophile.

Reactions Involving the Chloro-propyl Side Chain

The chloro-propyl side chain of 6-(3-chloro-propyl)-quinoline is a key site for a variety of chemical transformations, offering a versatile handle for further molecular elaboration.

Halogen Displacement Reactions

The chlorine atom on the propyl side chain is susceptible to nucleophilic displacement by a wide range of nucleophiles. science-revision.co.uksavemyexams.com This classic SN2 reaction allows for the introduction of various functional groups at the terminus of the propyl chain. For instance, reaction with amines, thiols, or alkoxides would lead to the corresponding amino, thioether, or ether derivatives. The reactivity of the chlorine atom is typical of a primary alkyl chloride.

| Nucleophile | Product Functional Group | General Reaction |

|---|---|---|

| Amine (R-NH₂) | Secondary Amine | 6-(3-Aminopropyl)quinoline derivative |

| Thiol (R-SH) | Thioether | 6-(3-(Alkylthio)propyl)quinoline derivative |

| Alkoxide (R-O⁻) | Ether | 6-(3-Alkoxypropyl)quinoline derivative |

| Cyanide (CN⁻) | Nitrile | 6-(3-Cyanopropyl)quinoline derivative |

Intramolecular Cyclization Reactions Involving the Side Chain.scribd.comscispace.com

The presence of the chloro-propyl side chain and the quinoline nitrogen atom in the same molecule creates the potential for intramolecular cyclization reactions. Under appropriate conditions, the nitrogen atom of the quinoline ring can act as an internal nucleophile, displacing the chlorine atom to form a new heterocyclic ring fused to the quinoline system. This type of reaction can lead to the formation of tetracyclic structures. For example, intramolecular cyclization of related N-(3-chloropropyl) compounds has been shown to yield cyclized products. beilstein-journals.org The feasibility and outcome of such a reaction would be dependent on factors like reaction conditions and the basicity of the quinoline nitrogen. The formation of a five or six-membered ring through cyclization is a common synthetic strategy. nih.gov

Functional Group Interconversions on the Propyl Chain

Beyond direct displacement of the chlorine atom, the chloro-propyl side chain can undergo other transformations. For example, elimination reactions to form an alkene are possible, though typically require a strong base. Once the chlorine has been displaced by another functional group, a wide array of further functional group interconversions can be envisioned, following standard organic chemistry principles. google.comiranchembook.ir For instance, if the chlorine is replaced by a hydroxyl group (via hydrolysis or reaction with a hydroxide (B78521) salt), the resulting alcohol could be oxidized to an aldehyde or a carboxylic acid. If replaced by a cyano group, the nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine.

Skeletal Editing and Rearrangement of Quinoline Architectures

Skeletal editing has emerged as a powerful strategy in organic synthesis, enabling the direct modification of a molecule's core framework rather than just its peripheral functional groups. bioengineer.orgrsc.org For quinoline architectures, this provides a pathway to novel heterocyclic systems that are often challenging to access through traditional synthetic routes. bioengineer.orgresearchgate.net

Recent breakthroughs have demonstrated that quinolines can undergo tunable skeletal editing through multicomponent reactions. nih.govresearchgate.net A key strategy involves the transformation of quinoline N-oxides under Brønsted acid catalysis in the presence of dialkyl acetylenedicarboxylates and water. bioengineer.orgnih.gov This one-pot procedure initiates a cascade of cyclization and sequential rearrangements, converting the quinoline N-oxide into unique 2-substituted indoline (B122111) derivatives. bioengineer.orgresearchgate.net This methodology allows for the rapid diversification of the quinoline core, which is highly valuable in fields like drug discovery. nih.govresearchgate.net

For 6-(3-chloro-propyl)-quinoline, this process would begin with its oxidation to the corresponding N-oxide. This activated intermediate could then be subjected to the skeletal editing protocol. The resulting transformations would not only alter the core heterocyclic structure but also carry the 3-chloropropyl-substituted benzene ring through the rearrangement, yielding a variety of functionalized indole-based architectures.

Tunable Rearrangement Pathways in Quinoline Systems

A remarkable feature of modern skeletal editing techniques is the ability to tune the reaction pathways to yield structurally distinct products from a common starting material. bioengineer.orgnih.gov The fate of the intermediates formed during the rearrangement of quinoline N-oxides can be precisely controlled by adjusting the reaction conditions. bioengineer.org This switchable reactivity is crucial for maximizing molecular diversity from a single substrate. nih.gov

Following the initial conversion of a quinoline N-oxide to a 2-substituted indoline, the reaction can be directed along different paths. nih.govresearchgate.net For instance, under acidic conditions, the indoline intermediates can undergo fragmentation to produce valuable indole (B1671886) scaffolds. bioengineer.orgnih.gov This acid-promoted transformation demonstrates a mastery of skeletal disassembly and reconstruction, where slight shifts in the reaction environment can pivot the molecular outcome toward entirely different heteroaromatic cores. bioengineer.org The ability to control these pathways is a significant advance in modifying azaarene frameworks. bioengineer.org

Controlled Ring Opening and Ring Closing Transformations

The strategic manipulation of the quinoline skeleton includes controlled ring-opening and ring-closing reactions, which dramatically expand the accessible chemical space. bioengineer.org After the initial rearrangement of a quinoline N-oxide to an indoline intermediate, the reaction can be steered towards ring-opening by changing the conditions from acidic to basic. nih.gov

Base-facilitated ring-opening of the indoline intermediates leads to the formation of linear 2-alkenylanilines. bioengineer.orgnih.gov This transformation from a cyclic precursor to an open-chain derivative in a controlled manner highlights the synthetic flexibility of the methodology. bioengineer.org The resulting 2-alkenylaniline derived from 6-(3-chloro-propyl)-quinoline would be a highly functionalized intermediate, poised for further synthetic modifications. This ability to interconvert between ring-closed (quinoline, indoline) and ring-opened (2-alkenylaniline) structures is a key aspect of modern skeletal editing. bioengineer.org

Oxidative Cyclization Pathways for Structural Diversification

Further diversification of the quinoline framework can be achieved through oxidative cyclization pathways. bioengineer.orgnih.gov The intermediates generated from the initial reaction of quinoline N-oxides can be subjected to oxidative conditions to yield isoquinolinones. bioengineer.orgresearchgate.net Isoquinolinones are structurally distinct from their quinoline precursors and are prevalent in many bioactive natural products and pharmaceuticals. bioengineer.org

This oxidative cyclization represents another branch in the tunable reaction cascade, transforming the evolving intermediates into a different class of nitrogen-containing bicyclic compounds. bioengineer.org The efficient synthesis of isoquinolinones from quinoline derivatives, such as 6-(3-chloro-propyl)-quinoline, would be a valuable addition to the synthetic chemist's toolkit, providing access to privileged heterocyclic scaffolds. bioengineer.org

Table 1: Potential Skeletal Editing Transformations of a Quinoline Core

| Starting Material | Reagents | Key Transformation | Product Class |

|---|---|---|---|

| Quinoline N-oxide | Dialkyl acetylenedicarboxylate, H₂O, Brønsted Acid | Cyclization / Rearrangement | 2-Substituted Indoline |

| 2-Substituted Indoline | Acid (e.g., HCl) | Fragmentation | Indole |

| 2-Substituted Indoline | Base (e.g., NaOH) | Ring-Opening | 2-Alkenylaniline |

| Reaction Intermediate | Oxidant | Oxidative Cyclization | Isoquinolinone |

Condensation and Cycloaddition Reactions of Quinoline Derivatives

Beyond skeletal editing, the quinoline nucleus of 6-(3-chloro-propyl)-quinoline is amenable to a variety of condensation and cycloaddition reactions. These reactions are fundamental in both the synthesis and functionalization of the quinoline scaffold. rsc.orgpharmaguideline.comresearchgate.net

Condensation reactions are a cornerstone of quinoline synthesis, with classic named reactions like the Combes, Pfitzinger, and Friedländer syntheses providing routes to variously substituted quinolines. pharmaguideline.comiipseries.org For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a reaction catalyzed by base. iipseries.orgsioc-journal.cn While these are typically used for building the quinoline ring, the principles of carbonyl condensation are relevant to the functionalization of quinoline derivatives.

Cycloaddition reactions offer a powerful method for constructing complex, three-dimensional structures from the planar quinoline ring. researchgate.net The quinoline system can participate as either the diene or dienophile component in [4+2] cycloaddition reactions (Diels-Alder type reactions). tandfonline.comacs.orgcombichemistry.com For example, visible-light-induced [4+2] cycloaddition between quinolines and 1,2-dihydro-1,2,4,5-tetrazine-3,6-diones has been reported. researchgate.net Furthermore, under photochemical conditions, quinolines can undergo dearomative [2+2] cycloadditions with alkenes, leading to unique and strained polycyclic systems. researchgate.net In the case of 6-(3-chloro-propyl)-quinoline, such reactions would yield complex architectures while retaining the chloro-propyl substituent for subsequent modifications.

Multicomponent reactions (MCRs) that involve cycloaddition steps have also become a versatile strategy for synthesizing diverse quinoline scaffolds in a single step. rsc.org The Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene, is a prominent example used to produce substituted tetrahydroquinolines. rsc.org

Table 2: Representative Condensation and Cycloaddition Reactions of the Quinoline Scaffold

| Reaction Type | Reactants | Conditions | Product Type |

|---|---|---|---|

| Friedländer Condensation | o-aminoaryl ketone + α-methylene ketone | Base catalysis | Substituted Quinoline |

| Povarov Reaction ([4+2] Cycloaddition) | Aniline (B41778) + Aldehyde + Alkene | Acid catalysis (e.g., CSA) | Tetrahydroquinoline |

| Photochemical [2+2] Cycloaddition | Quinoline + Alkene | Photosensitizer (e.g., Iridium complex), Light | Fused cyclobutane (B1203170) ring system |

| [4+2] Cycloaddition | Quinoline + Dienophile (e.g., TETRAD) | Visible light | Fused polycyclic system |

| Oxidative Annulation | Aniline + Aliphatic Alcohol | Pd(OAc)₂, Brønsted Acid, O₂ | Substituted Quinoline |

Derivatization and Structural Modification of 6 3 Chloro Propyl Quinoline

General Strategies for Diversifying the Quinoline (B57606) Scaffold

The diversification of the quinoline scaffold is a cornerstone of synthetic chemistry, aimed at creating libraries of compounds for various research applications. nih.gov Classical methods for quinoline synthesis, which can be adapted for creating substituted analogs, include named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. jptcp.comiipseries.orgresearchgate.net These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-diketones to construct the quinoline core. nih.govresearchgate.net

Modern synthetic strategies offer more refined control over the derivatization of a pre-existing quinoline core, such as that in 6-(3-chloro-propyl)-quinoline. These strategies can be broadly categorized as follows:

Electrophilic Substitution: The quinoline ring is an electron-deficient system, particularly the pyridine (B92270) ring. mdpi.com However, the benzene (B151609) ring can undergo electrophilic substitution. Reactions such as nitration, halogenation, and sulfonation typically occur at positions 5 and 8. The existing substituent at position 6 will influence the regioselectivity of these reactions.

Nucleophilic Substitution: Direct nucleophilic substitution on the quinoline ring is generally difficult but can be achieved at positions 2 and 4, especially if an activating group is present. mdpi.com A more common approach involves the modification of substituents already on the ring.

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org A halogenated quinoline can be coupled with a wide variety of boronic acids, alkynes, and amines to create a diverse range of derivatives.

Modification of the Side Chain: The 3-chloropropyl group at the 6-position is a prime site for modification. The terminal chlorine is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, alcohols) to attach new functional groups or molecular fragments. This strategy is central to creating linked hybrid molecules. sigmaaldrich.com

The table below summarizes some of these general synthetic approaches.

| Strategy | Description | Typical Reagents | Target Positions on Quinoline Ring |

| Skraup Synthesis | Condensation of an aromatic amine with glycerol, an acid, and an oxidizing agent. nih.goviipseries.org | Aniline (B41778), Glycerol, H₂SO₄, Nitrobenzene | Forms the core quinoline scaffold |

| Doebner-von Miller Reaction | Reaction of an aromatic amine with α,β-unsaturated aldehydes or ketones. iipseries.orgresearchgate.net | Aniline, Crotonaldehyde (B89634), HCl | Forms the core quinoline scaffold |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgorganic-chemistry.org | 2-aminobenzaldehyde, Ketones (e.g., acetone) | Forms the core quinoline scaffold |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds from a halo-quinoline precursor. organic-chemistry.org | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Positions bearing a halogen (e.g., 2, 4, 7) |

| Side-Chain Nucleophilic Substitution | Displacement of the chlorine atom on the propyl group of 6-(3-chloro-propyl)-quinoline. | Amines, Azides, Thiols, Cyanides | C-6 Propyl Side Chain |

Introduction of Diverse Functional Groups onto the Quinoline Nucleus

Introducing a variety of functional groups onto the quinoline nucleus is essential for fine-tuning the molecule's electronic, steric, and physicochemical properties. dergipark.org.trfsu.edumasterorganicchemistry.com The specific position and nature of these functional groups can dramatically alter the compound's behavior and utility.

Halogenation: Halogens such as chlorine and bromine can be introduced onto the quinoline ring through electrophilic substitution. dergipark.org.tr These halogen atoms can then serve as handles for further modifications, particularly through metal-catalyzed cross-coupling reactions. For instance, 4,7-dichloroquinoline (B193633) is a common starting material for synthesizing derivatives via nucleophilic substitution at the 4-position. researchgate.net

Alkylation and Arylation: Alkyl or aryl groups can be introduced at various positions. Iron-catalyzed cross-coupling allows for the reaction of heteroaromatic tosylates with alkyl Grignard reagents. organic-chemistry.org C2-selective arylation of quinoline N-oxides can be achieved using diaryliodonium salts under visible light promotion. organic-chemistry.org

Introduction of Nitrogen-Containing Groups: Amino groups are particularly important substituents in pharmacologically active quinolines. nih.govpharmacy180.com They can be introduced via reactions like the Buchwald-Hartwig amination on a halo-quinoline or through reduction of a nitro group. The synthesis of 4-aminoquinoline (B48711) derivatives has been achieved from 2-aminobenzonitriles and activated alkynes. organic-chemistry.org

Introduction of Oxygen-Containing Groups: Hydroxyquinolines, particularly at the 4-position, are key intermediates and biologically active compounds. jptcp.com The Conrad-Limpach-Knorr synthesis, involving the reaction of anilines with β-ketoesters, is a classic method for producing 4-hydroxyquinolines. jptcp.com Methoxy groups are also common substituents that can influence lipophilicity and metabolic stability. neliti.com

The following table provides examples of reactions used to introduce specific functional groups onto a quinoline core.

| Functional Group | Reaction Type | Example Reagents/Method | Typical Position(s) |

| Chloro (-Cl) | Vilsmeier-Haack Reaction | Acetanilide (B955), Vilsmeier's reagent (DMF/POCl₃) | 2-position rsc.org |

| Amino (-NH₂) | Buchwald-Hartwig Amination | Halo-quinoline, Amine, Palladium catalyst | Various (e.g., 4, 7) |

| Hydroxyl (-OH) | Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-position jptcp.com |

| Carboxylic Acid (-COOH) | Pfitzinger Reaction | Isatin, Carbonyl compound, Base | 4-position iipseries.org |

| Aryl (-Ar) | Suzuki Coupling | Halo-quinoline, Arylboronic acid, Palladium catalyst | Various (e.g., 2, 6) |

Hybrid Compound Formation with Other Heterocyclic Systems

Combining the quinoline scaffold with other heterocyclic systems is a powerful strategy in drug discovery to create hybrid molecules that may exhibit enhanced activity, novel mechanisms of action, or improved pharmacokinetic profiles. thesciencein.orgnih.gov The 6-(3-chloro-propyl)-quinoline molecule is an ideal precursor for creating linked hybrid systems due to the reactive chloropropyl side chain.

Fused systems are created when one or more atoms are shared between the quinoline ring and a newly formed heterocyclic ring. This creates a rigid, polycyclic architecture. A common approach involves using a substituted quinoline that has reactive functional groups at adjacent positions, which can then be cyclized with an appropriate reagent. For example, pyrazolo[4,3-c]quinolin-4-ones can be synthesized starting from 2,4-dichloroquinoline-3-carbonitrile, which undergoes a series of substitutions and cyclization reactions with hydrazine (B178648) hydrate (B1144303) to form the fused pyrazole (B372694) ring. researchgate.net While not starting from 6-(3-chloro-propyl)-quinoline, these methods illustrate the principles of using functionalized quinolines to build fused systems.

Linked hybrids consist of a quinoline moiety connected to another heterocycle via a flexible or rigid linker. thesciencein.org This is where the 3-chloropropyl side chain of 6-(3-chloro-propyl)-quinoline becomes particularly useful. The terminal chlorine can be readily displaced by a nucleophilic heteroatom (e.g., nitrogen or sulfur) of another heterocyclic molecule.

A prominent example of this strategy is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link a quinoline to another molecule. This involves converting the chloropropyl group into an azidopropyl group, which can then be reacted with an alkyne-functionalized heterocycle to form a stable triazole linker. nih.gov This method has been used to synthesize quinoline-benzimidazole hybrids linked by a 1,2,3-triazole ring. nih.gov Similarly, direct nucleophilic substitution of the chlorine by a nitrogen atom of another heterocycle, such as a thiazole (B1198619) or pyrimidine, can create C-N linked hybrids. nih.govjohnshopkins.edu

Structure-Activity Relationship (SAR) Studies in Quinoline Derivatization: Analysis of Substituent Effects on Molecular Recognition and General Research Utility

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds. nih.gov For quinoline derivatives, SAR studies have revealed key insights into the role of different substituents and their positions on the quinoline core. researchgate.netnih.gov

Effect of Substituents on the Quinoline Nucleus:

Position 4: The nature of the substituent at the C-4 position is often critical. In many antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain is optimal for activity. pharmacy180.com The length of the alkyl chain and the nature of the terminal amine are important for molecular recognition and activity.

Position 7: A chloro group at the 7-position is a common feature in many potent antimalarial quinolines like chloroquine. pharmacy180.com This electron-withdrawing group can influence the pKa of the quinoline nitrogen and its ability to accumulate in the parasite's food vacuole.

Positions 2 and 3: Substituents at these positions can significantly impact activity. For example, in a series of α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be absolutely necessary for potent activity. researchgate.net A methyl group at position 3 has been shown to reduce antimalarial activity. pharmacy180.com

Position 6: The 6-position is tolerant of a variety of substituents. In some series, substitution at this position did not significantly affect activity, allowing for the attachment of other functionalities to modulate properties like solubility or to create hybrid molecules. nih.gov

Influence of Physicochemical Properties:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electronic distribution within the quinoline ring system. dergipark.org.trnih.gov This can affect the basicity of the quinoline nitrogen, which is often crucial for interaction with biological targets or for pharmacokinetic properties like cellular uptake. nih.gov

The table below summarizes general SAR findings for quinoline derivatives from various studies.

| Position | Substituent Type | General Effect on Biological Activity (Examples) | Reference(s) |

| 3 | Any substituent | Often essential for specific receptor binding (e.g., α2C-adrenoceptor antagonists). | researchgate.net |

| 4 | Aminoalkyl side chain | Critical for antimalarial activity; chain length is important. | pharmacy180.com |

| 6 | Various groups | Often tolerant to modification; can be used to attach other moieties. | nih.gov |

| 7 | Chloro (-Cl) | Optimal for antimalarial activity in many series. | pharmacy180.com |

| 8 | Methyl (-CH₃) | Can abolish antimalarial activity when added to a 7-chloroquinoline. | pharmacy180.com |

| Phenyl Ring (at C2/C4) | Ortho-substituents | Can compromise antiplasmodial potency due to steric hindrance. | nih.gov |

These SAR insights are invaluable for the rational design of new 6-(3-chloro-propyl)-quinoline derivatives, allowing researchers to strategically modify the scaffold to enhance its utility for specific biological or material science applications. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques in the Study of 6 3 Chloro Propyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(3-chloro-propyl)-quinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

¹H-NMR Spectroscopy The ¹H-NMR spectrum of 6-(3-chloro-propyl)-quinoline is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the 3-chloropropyl side chain. The aromatic region (typically δ 7.0-9.0 ppm) would contain signals for the six protons on the quinoline ring. The specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the alkyl substituent. The aliphatic portion of the spectrum would feature three distinct multiplets corresponding to the three methylene (B1212753) groups of the propyl chain. The methylene group adjacent to the chlorine atom (-CH₂Cl) would appear furthest downfield, followed by the methylene group attached to the quinoline ring (Ar-CH₂-), with the central methylene group appearing at the most upfield position.

¹³C-NMR Spectroscopy The proton-decoupled ¹³C-NMR spectrum is predicted to display 12 unique signals, corresponding to the 12 carbon atoms in the molecule, confirming the molecular formula C₁₂H₁₂ClN evitachem.com. Nine of these signals would appear in the aromatic region (δ 120-150 ppm), representing the carbons of the quinoline ring system. The remaining three signals in the aliphatic region (δ 20-50 ppm) correspond to the carbons of the propyl chain. The carbon atom bonded to chlorine (C-Cl) is expected to be observed around δ 40-45 ppm.

2D-NMR Spectroscopy To definitively assign the complex proton and carbon signals, two-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³J-coupling), confirming the connectivity within the propyl chain (e.g., correlations between the protons of C1', C2', and C3' of the propyl group) and within the individual aromatic rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity between different fragments of the molecule. For instance, it would show a correlation between the methylene protons on the carbon attached to the quinoline ring and the C-5, C-6, and C-7 carbons of the ring, confirming the position of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-(3-Chloro-propyl)-quinoline

| Position | Predicted ¹H-NMR | Predicted ¹³C-NMR |

| Chemical Shift (δ ppm) | Multiplicity | |

| Quinoline H-2 | ~8.8 | dd |

| Quinoline H-3 | ~7.3 | dd |

| Quinoline H-4 | ~8.0 | d |

| Quinoline H-5 | ~8.0 | d |

| Quinoline H-7 | ~7.6 | dd |

| Quinoline H-8 | ~7.5 | d |

| Propyl -CH₂-Ar | ~3.0 | t |

| Propyl -CH₂- | ~2.2 | m |

| Propyl -CH₂-Cl | ~3.7 | t |

| Quinoline C-4a | - | - |

| Quinoline C-6 | - | - |

| Quinoline C-8a | - | - |

Note: Predicted values are based on standard chemical shift ranges and data from analogous quinoline structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

For 6-(3-chloro-propyl)-quinoline, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₂H₁₂ClN evitachem.com. The calculated monoisotopic mass is approximately 205.0764 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M⁺+2).

Electron impact (EI) ionization would induce fragmentation, providing valuable structural clues. Expected fragmentation pathways include:

Loss of a chlorine radical: A fragment corresponding to [M-Cl]⁺.

Benzylic cleavage: Cleavage of the bond between the first and second carbons of the propyl chain, leading to the formation of a stable quinolinyl-methyl cation.

Loss of the entire propyl chain: A fragmentation resulting in a quinoline cation.

Cleavage of the C-Cl bond followed by cyclization: Loss of HCl could lead to a cyclized propanyl-quinoline cation.

Table 2: Predicted Mass Spectrometry Data for 6-(3-Chloro-propyl)-quinoline

| Ion | Predicted m/z | Description |

| [M]⁺ | 205 / 207 | Molecular ion peak showing characteristic 3:1 chlorine isotope pattern |

| [M-Cl]⁺ | 170 | Loss of a chlorine radical |

| [M-C₃H₆Cl]⁺ | 128 | Loss of the entire chloropropyl radical |

| [C₁₀H₈N]⁺ | 168 | Fragment corresponding to cleavage of the propyl chain (benzylic cation) |

Note: m/z values correspond to the major isotope (³⁵Cl). The relative intensities of fragments depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 6-(3-chloro-propyl)-quinoline would exhibit several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, characteristic of the C-H bonds on the quinoline ring.

Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the propyl chain.

C=C and C=N Ring Stretching: Several sharp, medium-to-strong bands in the 1600-1450 cm⁻¹ region, which are characteristic of the quinoline ring system.

C-H Bending: Bands in the 1450-1350 cm⁻¹ region for the aliphatic chain and out-of-plane (OOP) C-H bending bands for the substituted benzene (B151609) ring portion below 900 cm⁻¹.

C-Cl Stretching: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the conformation of the alkyl chain researchgate.net.

Table 3: Predicted Infrared (IR) Absorption Bands for 6-(3-Chloro-propyl)-quinoline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Aromatic C-H OOP Bend | 900 - 675 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Note: These are typical ranges for the specified functional groups.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

While NMR, MS, and IR spectroscopy provide information about connectivity and functional groups, single-crystal X-ray diffraction (XRD) offers the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the crystalline state.

To perform this analysis, a suitable single crystal of 6-(3-chloro-propyl)-quinoline must first be grown. If successful, XRD analysis would provide a wealth of structural data, including:

Unambiguous Confirmation of Connectivity: Absolute proof of the substitution pattern, confirming the propyl chain is at the C-6 position.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. The quinoline ring system is expected to be largely planar .

Conformation: The specific torsion angles of the 3-chloropropyl side chain, revealing its preferred conformation in the solid state.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π–π stacking interactions between quinoline rings or C-H···N or C-H···Cl hydrogen bonds. This information is crucial for understanding the material's physical properties. For many quinoline derivatives, crystal packing is stabilized by such interactions nih.govresearchgate.net.

Spectroscopic Characterization of Electronic Properties (e.g., UV/Vis Absorption and Emission)

Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing conjugated π-systems.

The quinoline ring system is an excellent chromophore. The UV/Vis spectrum of 6-(3-chloro-propyl)-quinoline, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system. Unsubstituted quinoline in ethanol shows major absorption bands around 225 nm, 275 nm, and 310 nm. The 3-chloropropyl substituent is an auxochrome and is not expected to significantly alter the primary absorption bands of the quinoline chromophore, though minor bathochromic (red) or hypsochromic (blue) shifts may be observed. The absorption spectrum is a characteristic fingerprint that can be used for quantitative analysis.

Some quinoline derivatives are also known to be fluorescent, emitting light upon excitation at an appropriate wavelength. Emission spectroscopy could be used to determine the fluorescence spectrum and quantum yield of 6-(3-chloro-propyl)-quinoline, providing further insight into its electronic structure and excited-state properties. The emission properties of quinolines can be sensitive to their substitution pattern and environment.

Table 4: Predicted UV/Vis Absorption Data for 6-(3-Chloro-propyl)-quinoline in Ethanol

| Transition Type | Predicted λₘₐₓ (nm) |

| π → π | ~225-230 |

| π → π | ~275-280 |

| π → π* | ~310-315 |

Note: Predicted values are based on the spectrum of unsubstituted quinoline and may shift slightly due to the substituent.

Mechanistic Investigations and Theoretical Studies of 6 3 Chloro Propyl Quinoline

Computational Chemistry and Quantum Mechanical Calculations

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling, particularly through quantum chemical calculations, provides profound insights into the reactivity and stability of quinoline (B57606) derivatives. Methods like Density Functional Theory (DFT) are instrumental in understanding the electronic structure and predicting the course of chemical reactions. nih.gov For the quinoline scaffold, DFT calculations are employed to optimize molecular geometry, determine electronic properties, and model reaction pathways, including the structures of transition states. nih.gov

Computational studies on quinoline derivatives often utilize the B3LYP functional with basis sets such as 6-31G or 6-311G to calculate key quantum-molecular descriptors. rsc.orgarabjchem.orgresearchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity, suggesting the molecule is more polarizable and prone to electronic charge transfer. rsc.org Other calculated properties like ionization potential, electron affinity, chemical hardness, and electronegativity further characterize the molecule's chemical behavior. rsc.orgarabjchem.org

The study of reaction mechanisms for quinoline synthesis and modification has also benefited from theoretical modeling. For instance, investigations into the Combes quinoline synthesis have used kinetic studies alongside theoretical calculations to understand substituent effects on reaction rates and to elucidate the mechanistic pathways, identifying the rate-determining annulation step. zenodo.org

A specific example of transition state modeling involves the enzymatic oxidation of quinoline by Quinoline 2-oxidoreductase. nih.gov In this study, DFT calculations were used to identify the most reactive site on the quinoline ring (the C2 position) and to predict the transition state structure for the hydroxylation reaction. The transition state was confirmed by the presence of a single imaginary frequency, and analysis of atomic charges and bond orders at this state suggested a concerted reaction mechanism involving hydride transfer. nih.gov Such computational approaches are invaluable for understanding reaction mechanisms at a molecular level where experimental observation is challenging.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/B3LYP | -0.207 | -0.076 | 0.131 | researchgate.net |

| 8-hydroxy-2-methyl quinoline | DFT | -1.28 | 4.81 | arabjchem.org | |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | DFT | -6.61 | -2.19 | 4.42 | arabjchem.org |

| Fluoroquinolone Derivative E | DFT/B3LYP/6-311G(d,p) | -0.206 | -0.076 | 0.130 | researchgate.net |

Mechanistic Insights into Non-Clinical Biochemical Interactions: Investigating Molecular Recognition and Binding Mechanisms

The interaction of small molecules like 6-(3-Chloro-propyl)-quinoline with biological macromolecules is fundamental to understanding their biochemical effects. This section explores the molecular mechanisms of these interactions, focusing on protein-ligand binding, DNA intercalation, and enzyme inhibition kinetics, while excluding downstream biological outcomes.

Protein-Ligand Interactions

Molecular docking is a primary computational tool used to predict and analyze the binding of ligands to proteins. For quinoline derivatives, docking studies reveal how the molecule fits into a protein's binding site and identifies the specific interactions that stabilize the complex. nih.govmdpi.com Quinoline-based compounds are known to inhibit various kinases, often by forming a hydrogen bond between the quinoline nitrogen and a backbone amide in the hinge region of the kinase ATP-binding site. mdpi.comnih.gov

Molecular dynamics (MD) simulations can further refine the understanding of protein-ligand stability by modeling the dynamic nature of the complex over time, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. mdpi.com

| Quinoline Derivative | Protein Target | Binding Affinity / Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiopyrano[2,3-b]quinoline deriv. 4 | CB1a (Anticancer peptide) | -6.1 | PHE A-15, ILE A-8, LYS A-7, TRP A-12 | researchgate.net |

| Quinoline-3-carboxamide deriv. 6f | ATM Kinase | -8.6 | Not specified | mdpi.com |

| Chalcone-quinoline hybrid 13 | Topoisomerase I | Not specified (IC50 = 0.278 µM) | Not specified | nih.gov |

| Fluoroquinolone Derivative C | E. coli Gyrase B | -8.562 (ΔG) | Not specified | researchgate.net |

DNA Intercalation Mechanisms

DNA intercalators are typically planar, aromatic molecules that can insert themselves between the stacked base pairs of the DNA double helix. patsnap.com This mode of binding is driven by hydrophobic and van der Waals forces. patsnap.com The planar quinoline ring system makes it a suitable scaffold for DNA intercalating agents. nih.gov The intercalation process causes structural changes in the DNA, such as unwinding and lengthening of the helix, which can disrupt DNA replication and transcription. patsnap.com

Studies on various quinoline derivatives have demonstrated their ability to bind to DNA. nih.govrsc.org The binding mechanism can be differentiated from groove binding through techniques like NMR spectroscopy, which can also be used to determine association constants. rsc.org For some quinoline derivatives, the presence of a positively charged side chain is crucial for effective intercalation. rsc.org Upon binding, these compounds can inhibit the activity of enzymes that act on DNA, such as DNA methyltransferases and polymerases, by distorting the DNA structure. biorxiv.orgnih.gov Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, are commonly used to study the interaction of these compounds with calf thymus DNA (CT-DNA) and to quantify their binding affinity. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | DNA Intercalation Effect | Reference |

|---|---|---|---|---|

| 6b | A549 | 3.91 | Moderate | nih.gov |

| 6e | A549 | 1.86 | Lower | nih.gov |

| 6i | A549 | 2.89 | Highest | nih.gov |

| 6j | A549 | > 50 | High | nih.gov |

Enzyme Inhibition Kinetics at a Molecular Level

Investigating the kinetics of enzyme inhibition provides mechanistic details about how a compound interferes with enzyme function. The type of inhibition—competitive, non-competitive, or uncompetitive—can be determined by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgresearchgate.net

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). khanacademy.orgnih.gov

Non-competitive inhibition involves the inhibitor binding to an allosteric site, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, Vmax is lowered while Km remains unchanged. khanacademy.orgyoutube.com

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex, which lowers both Vmax and the apparent Km. khanacademy.org

Quinoline derivatives have been identified as inhibitors of a wide range of enzymes. nih.gov For example, certain quinoline-based compounds have shown inhibitory activity against tyrosinase. nih.gov Kinetic analysis of tyrosinase inhibition by kojic acid, a competitive inhibitor, demonstrated that as substrate concentration increases, the degree of inhibition decreases, a hallmark of competitive inhibition. nih.gov Other studies have detailed the inhibition of enzymes like topoisomerase I and various kinases by novel quinoline derivatives, often determining inhibitory potency through IC50 values. nih.gov

| Inhibitor | Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Kojic Acid | Tyrosinase | Competitive | 30 | nih.gov |

| Benzoic Acid | Tyrosinase | Competitive | 119 | nih.gov |

| Sodium Azide (B81097) | Tyrosinase | Competitive | 1480 | nih.gov |

| Quinoline Derivative 13 | Topoisomerase I | Not specified | 0.278 | nih.gov |

The information that exists generally pertains to the broader class of quinoline derivatives. While it is chemically plausible that 6-(3-Chloro-propyl)-quinoline could serve as a reactive intermediate—owing to the alkyl chloride moiety which can undergo nucleophilic substitution, and the quinoline core which can be further functionalized—specific examples and detailed research findings as required by the prompt are not present in the search results.

Therefore, it is not possible to construct a thorough, informative, and scientifically accurate article that strictly adheres to the provided, highly specific outline for the chemical compound “6-(3-Chloro-propyl)-quinoline”.

Research Applications of 6 3 Chloro Propyl Quinoline As a Chemical Probe or Intermediate

Development of Chemical Sensors and Detection Agents

While direct applications of 6-(3-chloro-propyl)-quinoline as a standalone chemical sensor are not extensively documented in current literature, its chemical structure makes it a highly valuable intermediate in the synthesis of sophisticated chemical probes and detection agents. The quinoline (B57606) core is a well-established fluorophore, and the presence of a reactive 3-chloropropyl side chain at the 6-position provides a versatile anchor for the covalent attachment of various recognition moieties (ionophores) designed to selectively bind with specific analytes. This strategic functionalization allows for the development of "turn-on" or "turn-off" fluorescent sensors.

The fundamental principle behind these quinoline-based sensors lies in the modulation of the quinoline's fluorescence properties upon binding of a target analyte. nih.govdergipark.org.tr Quinoline and its derivatives are known to exhibit fluorescence, and this emission can be enhanced or quenched depending on the chemical environment and interactions with other molecules. nih.govresearchgate.net The design of a chemical sensor, therefore, often involves linking the quinoline fluorophore to a specific binding unit. dergipark.org.tr When the target ion or molecule binds to this unit, it can trigger photophysical processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF), leading to a detectable change in the fluorescence signal. researchgate.netresearchgate.net

The 3-chloropropyl group in 6-(3-chloro-propyl)-quinoline serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups capable of acting as analyte recognition sites. For instance, the chloro group can be readily displaced by amines, thiols, or azides. The introduction of an azide (B81097) group, for example, opens up the possibility of using copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry," to attach complex recognition units.

The versatility of the quinoline scaffold has been demonstrated in the development of sensors for a variety of analytes, including metal ions and nitroaromatic compounds. For example, novel fluorescent sensors derived from quinoline have shown high selectivity and sensitivity for the detection of Fe³⁺ ions. nih.gov In one such study, a quinoline-based sensor was designed to exhibit a fluorescence quenching effect upon the formation of a 1:1 complex with Fe³⁺. nih.gov Similarly, other quinoline derivatives have been engineered to act as selective fluorescent probes for Zn²⁺, a biologically important metal ion. nih.govrsc.org The design of these sensors often involves incorporating a metal-chelating moiety that, upon binding to Zn²⁺, enhances the fluorescence of the quinoline core. rsc.org

The performance of such quinoline-based chemical sensors can be quantified by parameters such as the detection limit and the binding constant. The following table provides examples of the performance of various quinoline-based fluorescent sensors designed for the detection of different analytes.

| Sensor Type | Target Analyte | Detection Mechanism | Detection Limit | Binding Stoichiometry (Sensor:Analyte) | Reference |

| Quinoline Derivative | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M | 1:1 | nih.gov |

| Quinoline-tagged Organic Probe (1) | 2,4,6-trinitrophenol (TNP) | Photo-induced Electron Transfer | 1.2 ppm | - | rsc.org |

| Quinoline-tagged Organic Probe (2) | 2,4,6-trinitrophenol (TNP) | Photo-induced Electron Transfer | 0.3 ppm | - | rsc.org |

| Quinoline-tagged Organic Probe (1) | Zn²⁺ | Chelation-Enhanced Fluorescence | 5 ppb | 1:1 | rsc.org |

| Quinoline-tagged Organic Probe (2) | Zn²⁺ | Chelation-Enhanced Fluorescence | 10 ppb | 1:2 | rsc.org |

| Quinoline-based Probe | Al³⁺ | Fluorescence "Turn-on" | 2.20 x 10⁻⁶ M | - | rsc.org |

| 1-Al³⁺ Complex | Fe³⁺ | Fluorescence "Turn-off" | 1.96 x 10⁻⁵ M | - | rsc.org |

| Quinoline Thiosemicarbazone | F⁻ | Colorimetric/Fluorimetric | - | - | nih.gov |

| Quinoline Thiosemicarbazone | CN⁻ | Colorimetric/Fluorimetric | - | - | nih.gov |

| Quinoline-based Hydrazone | Tributyltin (TBT) | Colorimetric/Fluorimetric | - | - | mdpi.com |

Future Directions in the Academic Research of 6 3 Chloro Propyl Quinoline

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. rsc.orgscirp.org However, these approaches often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. ijpsonline.commdpi.com The future of synthesizing 6-(3-chloro-propyl)-quinoline will likely focus on overcoming these limitations by embracing the principles of green and sustainable chemistry. ijpsonline.commdpi.comnih.gov

A primary area of future research will be the development of novel catalytic systems that offer high efficiency and selectivity under mild conditions. Transition metal catalysis, particularly using palladium, copper, nickel, and rhodium, has emerged as a powerful tool for the regioselective functionalization of the quinoline core via C-H activation. researchgate.netuns.ac.rs Research will likely explore the direct C-H alkylation of the quinoline ring at the 6-position, which would provide a more direct and atom-economical route to the target molecule compared to multi-step classical syntheses. Furthermore, the use of nanocatalysts is a promising avenue, offering advantages such as high surface area, recyclability, and unique catalytic activities. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High regioselectivity, mild reaction conditions, high functional group tolerance. researchgate.netuns.ac.rs | Development of catalysts for direct C-H alkylation at the C-6 position of the quinoline scaffold. |

| Nanocatalysis | High efficiency, catalyst recyclability, reduced waste. rsc.org | Design and application of novel nanoparticles for quinoline synthesis and functionalization. |

| Microwave/Ultrasound | Drastically reduced reaction times, increased yields, energy efficiency. ijpsonline.commdpi.com | Optimization of reaction parameters for the rapid synthesis of 6-(3-chloro-propyl)-quinoline. |

| Green Solvents/Solvent-Free | Reduced environmental impact, improved safety profile. nih.govmdpi.com | Exploration of water, ethanol (B145695), or solvent-free conditions for the key synthetic steps. |

| One-Pot Reactions | Increased efficiency, reduced waste from purification steps. nih.gov | Designing tandem or domino reaction sequences for the streamlined synthesis of the target compound. |

Advanced Mechanistic Elucidation of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of 6-(3-chloro-propyl)-quinoline is crucial for optimizing existing methods and inventing new ones. Future research will increasingly employ a combination of advanced experimental techniques and computational modeling to unravel the intricate details of these chemical processes.

For transition metal-catalyzed C-H functionalization reactions, a key area of investigation will be the precise mechanism of catalyst activation, the nature of the key intermediates (such as metallacycles), and the factors controlling regioselectivity. researchgate.net Kinetic studies, including the determination of kinetic isotope effects, can provide valuable information about the rate-determining step of a reaction. nih.gov In-situ spectroscopic techniques, such as high-resolution NMR and mass spectrometry, will be employed to detect and characterize transient intermediates that are critical to the catalytic cycle.

Computational methods, particularly Density Functional Theory (DFT), will play an indispensable role in mapping out potential energy surfaces for various reaction pathways. nih.gov These calculations can help to rationalize experimentally observed outcomes, such as regioselectivity, and to predict the effect of modifying ligands, catalysts, or reaction conditions. For instance, DFT studies can elucidate why a particular catalyst favors C-H activation at one position of the quinoline ring over another. researchgate.net

Furthermore, a detailed mechanistic understanding of any side reactions or byproduct formations is essential for improving the efficiency and purity of the synthesis of 6-(3-chloro-propyl)-quinoline. This includes studying the potential for polymerization, over-alkylation, or other undesired transformations.

| Mechanistic Aspect | Investigative Tools | Research Goal |

| Catalyst Activation & Intermediates | In-situ NMR, Mass Spectrometry, X-ray Crystallography | To identify and characterize the active catalytic species and key reaction intermediates. |

| Regioselectivity Control | Kinetic Studies, Computational Modeling (DFT) | To understand the electronic and steric factors that dictate the position of functionalization on the quinoline ring. researchgate.net |

| Reaction Kinetics | Kinetic Isotope Effect Studies, Reaction Progress Monitoring | To determine the rate-determining step and optimize reaction conditions for maximum efficiency. nih.gov |

| Byproduct Formation | Chromatographic and Spectroscopic Analysis of Reaction Mixtures | To identify and quantify side products, leading to strategies for their suppression. |

Rational Design of Diversified Chemical Scaffolds with Tunable Properties

6-(3-Chloro-propyl)-quinoline serves as a valuable starting point for the creation of diverse chemical libraries. The chloro-propyl side chain is a versatile chemical handle that allows for a wide range of subsequent chemical modifications, enabling the rational design of new molecules with tailored physical, chemical, and potentially biological properties.

Future research in this area will focus on leveraging the reactivity of the terminal chloro group. Nucleophilic substitution reactions can be employed to introduce a wide variety of functional groups, including amines, azides, thiols, and ethers. This would allow for the generation of a library of derivatives with diverse physicochemical properties such as polarity, hydrogen bonding capacity, and charge. For example, reaction with various primary or secondary amines could lead to a series of 6-(3-aminopropyl)-quinoline derivatives, which could be further functionalized.

Structure-activity relationship (SAR) studies will be a cornerstone of this research direction. nih.govresearchgate.netmdpi.com By systematically modifying the structure of 6-(3-chloro-propyl)-quinoline and evaluating the properties of the resulting analogs, researchers can identify key structural features that influence a desired outcome. This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry and materials science. ijpsonline.commdpi.com The quinoline core itself is a "privileged structure" in medicinal chemistry, and modifications to the side chain at the 6-position can significantly impact interactions with biological targets. doaj.org

The goal is to create diversified chemical scaffolds where properties can be finely tuned. This could involve, for instance, designing molecules with specific fluorescence properties for use as chemical probes, or creating ligands with tailored affinities for particular metal ions or biological receptors.

| Modification Strategy | Potential Functional Groups Introduced | Desired Tunable Properties |

| Nucleophilic Substitution | Amines, Azides, Thiols, Ethers, Cyanides | Polarity, Basicity, Hydrogen Bonding Capability, Metal Chelating Ability. |

| Chain Extension/Modification | Introduction of rings, amides, esters | Molecular Size, Rigidity, Conformation, Lipophilicity. |

| Cyclization Reactions | Formation of new heterocyclic rings fused to the side chain | Novel three-dimensional scaffolds with constrained geometries. |

| Cross-Coupling Reactions | Aryl, Alkynyl, or Vinyl groups | Electronic properties, Conjugation, Photophysical characteristics. |

Predictive Computational Approaches for Chemical Reactivity and Synthetic Accessibility

The integration of predictive computational models is set to revolutionize the way chemical research is conducted, moving from a trial-and-error approach to a more design-driven paradigm. In the context of 6-(3-chloro-propyl)-quinoline, computational chemistry will be instrumental in predicting its reactivity, guiding the development of new synthetic routes, and assessing the feasibility of proposed molecular designs.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that are indicative of reactivity. rsc.orgnih.gov For example, mapping the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of 6-(3-chloro-propyl)-quinoline, predicting the likely sites for electrophilic and nucleophilic attack, respectively. scirp.org Calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electronic behavior in chemical reactions. rsc.org

Machine learning and artificial intelligence are also emerging as powerful tools in chemistry. doaj.org By training algorithms on large datasets of known chemical reactions, it is possible to develop models that can predict the outcome of a proposed reaction or even suggest optimal conditions. Such models could be used to predict the success of a novel synthetic step for 6-(3-chloro-propyl)-quinoline before it is attempted in the laboratory, saving time and resources.

Furthermore, computational tools are being developed to assess the synthetic accessibility of a designed molecule. mdpi.comnih.gov These programs can analyze a target structure and propose a retrosynthetic pathway, breaking it down into simpler, commercially available starting materials. This in silico assessment of synthetic feasibility is crucial in the rational design of new derivatives, ensuring that the designed molecules can be practically synthesized. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the properties of designed analogs, further guiding the selection of synthetic targets. ijpsonline.comnih.gov

| Computational Approach | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity Prediction | Identification of reactive sites, prediction of reaction barriers, calculation of spectroscopic properties. rsc.orgnih.gov |

| Molecular Docking | Target Interaction Analysis | Prediction of binding modes and affinities of derivatives with biological macromolecules. ijpsonline.com |

| Machine Learning Models | Reaction Prediction & Optimization | Forecasting the outcome of unknown reactions, suggesting optimal reaction conditions. doaj.org |

| Retrosynthesis Software | Synthetic Accessibility Assessment | Proposing viable synthetic routes from available starting materials. nih.gov |

| QSAR/QSPR Modeling | Property Prediction | Estimating biological activity or physical properties of virtual compounds before synthesis. ijpsonline.comnih.gov |

Q & A

Q. What are the established synthetic routes for 6-(3-Chloro-propyl)-quinoline, and what reaction conditions optimize yield?

The synthesis typically involves alkylation of quinoline derivatives with 3-chloropropyl groups. Key steps include:

- Reacting 2-chloroquinoline with 3-chloropropylamine in the presence of a base (e.g., NaOH, K₂CO₃) and polar solvents like ethanol or methanol under reflux .

- Monitoring reaction completion via TLC or HPLC to prevent over-oxidation or side reactions.

- Optimizing yield by adjusting reaction time (4–12 hours) and temperature (60–80°C) .

Q. How is the molecular structure of 6-(3-Chloro-propyl)-quinoline characterized?

Structural elucidation employs:

- Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., chlorine at C2, propyl at C3) .

- Mass Spectrometry : To confirm molecular weight (e.g., 270.15 g/mol) and fragmentation patterns .

- X-ray Crystallography : Using programs like SHELXL for refining crystal structures, particularly to resolve steric effects from the chloropropyl group .

Q. What are the primary applications of 6-(3-Chloro-propyl)-quinoline in medicinal chemistry research?

The compound serves as:

- An intermediate for synthesizing antimicrobial/anticancer agents via substitution or oxidation reactions .

- A scaffold for structure-activity relationship (SAR) studies due to its modifiable chloro and propyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry to confirm functional groups .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., distinguishing between C6 and C7 methoxy groups) .

Q. What strategies are effective in enhancing the biological activity of quinoline derivatives like 6-(3-Chloro-propyl)-quinoline?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at C4 to improve DNA intercalation .

- Prodrug Design : Mask the chloropropyl group with biodegradable esters to enhance bioavailability .

- Synergistic Assays : Test combinations with known antibiotics to identify potentiation effects .

Q. How to design experiments to assess the pharmacokinetic properties of this compound?

- In Vitro Studies : Measure solubility (logP), metabolic stability (using liver microsomes), and plasma protein binding .

- In Vivo Models : Administer the compound in rodents to calculate bioavailability and half-life, with HPLC-MS/MS for quantification .

Q. What methodologies are recommended for analyzing the stability of this compound under various conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions, then monitor degradation via HPLC .

- Light Sensitivity Tests : Use UV-Vis spectroscopy to detect photodegradation products .

Q. How to address low yields in the alkylation step during synthesis?

- Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .

- Solvent Screening : Test aprotic solvents (e.g., DMF) to reduce side reactions like hydrolysis .

Q. What are the best practices for computational modeling of this compound's interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes like topoisomerase II .

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .

- QSAR Models : Corrogate substituent electronegativity with IC₅₀ values to prioritize derivatives for synthesis .

Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported biological activities across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.